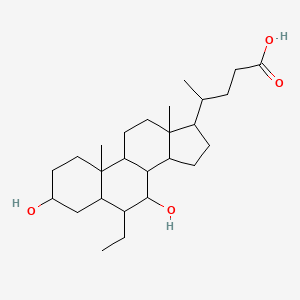

6-Ethylchenodeoxycholic acid

Description

Properties

IUPAC Name |

4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXERDUOLZKYMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Ethylchenodeoxycholic acid discovery and synthesis

An In-depth Technical Guide to 6-Ethylchenodeoxycholic Acid (Obeticholic Acid)

Executive Summary

This compound (6-ECDCA), more commonly known as Obeticholic Acid (OCA) or by its investigational name INT-747, is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[1][2] Its discovery as a potent and selective first-in-class agonist for the Farnesoid X Receptor (FXR) has marked a significant milestone in the therapeutic landscape for chronic liver diseases.[3] FXR is a critical nuclear receptor that governs the homeostasis of bile acids, lipids, and glucose.[4][5] OCA activates FXR with approximately 100-fold greater potency than its natural counterpart, CDCA.[1] This enhanced activity allows it to modulate key signaling pathways involved in inflammation, fibrosis, and metabolism, leading to its approval for the treatment of Primary Biliary Cholangitis (PBC) and its investigation for other conditions like Non-alcoholic Steatohepatitis (NASH).[1][2][6] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

The discovery of Obeticholic Acid originated from a research program initiated in 1982 by a team led by Professor Roberto Pellicciari at the University of Perugia, Italy.[1][3] The natural bile acid CDCA had been identified in 1999 as the most active physiological ligand for FXR.[2][7] Recognizing the therapeutic potential of modulating FXR in liver and intestinal diseases, the research group aimed to design more potent and selective FXR agonists.[2][7]

They synthesized a series of 6α-alkyl-substituted analogues of CDCA.[1][7] The rationale was that modifying the steroid nucleus of the natural ligand could enhance its binding affinity and efficacy for the receptor. Evaluation of these analogues revealed that the introduction of a 6α-ethyl group dramatically increased potency.[7] This led to the identification of 6α-ethyl-chenodeoxycholic acid (6-ECDCA), which emerged as the most potent FXR agonist from the series.[2] The first scientific publication detailing its synthesis and activity as a potent and selective FXR agonist appeared in the Journal of Medicinal Chemistry in 2002.[3][8] The compound was later licensed to Intercept Pharmaceuticals, which developed it under the name INT-747 and later Obeticholic Acid (Ocaliva™).[1][2]

Chemical Synthesis

The synthesis of this compound is a multi-step process that starts from the readily available natural bile acid, chenodeoxycholic acid (CDCA).[9] While several methodologies have been published, an improved, cost-effective, and scalable synthesis was developed to enhance the overall yield.[9] The core of the synthesis involves the stereoselective introduction of an ethyl group at the C6 position of the steroidal backbone.

A logical workflow for the discovery and preclinical evaluation of 6-ECDCA is outlined below.

Representative Synthetic Pathway

An efficient synthesis employs a sequence of selective protection, oxidation, alkylation, and deprotection steps.[9] The key improvements that allow for a productive yield are the use of Pyridinium (B92312) chlorochromate (PCC) for oxidation and a combination of LDA/HMPA/Ethyl Iodide for the stereoselective alkylation.[9]

Experimental Protocol: Improved Synthesis of 6-ECDCA

The following protocol is based on the improved methodology described in the literature.[9]

-

Protection: The starting material, chenodeoxycholic acid (CDCA), is first protected at the C3 hydroxyl group and the C24 carboxylic acid group. This ensures that the subsequent oxidation step occurs selectively at the C7 hydroxyl group.

-

Selective Oxidation: The C7 hydroxyl group of the protected CDCA is oxidized to a ketone using Pyridinium chlorochromate (PCC). This step is critical for creating the enolate required for alkylation.

-

Stereoselective Alkylation: The intermediate is treated with a strong base, Lithium diisopropylamide (LDA), in the presence of Hexamethylphosphoramide (HMPA) to form a kinetically controlled enolate. This enolate then reacts with ethyl iodide (EtI) to stereoselectively add an ethyl group to the C6α position.

-

Reduction: The C7 ketone is reduced back to a hydroxyl group, regenerating the dihydroxy functionality.

-

Deprotection: The protecting groups on the C3 hydroxyl and C24 carboxylic acid are removed using an appropriate method, such as treatment with pyridinium p-toluenesulfonate (PPTS), to yield the final product, 6α-ethylchenodeoxycholic acid.[9]

-

Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization to achieve high purity (typically ≥99%).[4]

Mechanism of Action: FXR Agonism

6-ECDCA exerts its therapeutic effects by acting as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[5][10][11]

FXR Signaling Pathway

Upon entering a cell, 6-ECDCA binds to FXR. This binding event causes a conformational change in the receptor, leading it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[5] This FXR/RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[12] This binding modulates the transcription of genes that are central to bile acid, cholesterol, and lipid metabolism.[5][10]

Key Downstream Effects of FXR Activation by 6-ECDCA:

-

Inhibition of Bile Acid Synthesis: FXR activation strongly induces the expression of the Small Heterodimer Partner (SHP).[5][13] SHP, in turn, inhibits the activity of key enzymes in the bile acid synthesis pathway, most notably Cholesterol 7α-hydroxylase (CYP7A1) and Oxysterol 12β-hydroxylase (CYP8B1), which are the rate-limiting steps.[5][10][13] This provides a negative feedback mechanism that reduces the overall concentration of bile acids in the liver, protecting hepatocytes from bile acid-induced toxicity (cholestasis).[13]

-

Stimulation of Bile Acid Transport: FXR activation upregulates the expression of transporters responsible for moving bile acids out of liver cells and into the bile.[10] A key target is the Bile Salt Export Pump (BSEP), which is critical for canalicular secretion of bile salts.[10][13]

-

Regulation of Lipid and Glucose Metabolism: FXR activation influences triglyceride and cholesterol homeostasis. It can repress hepatic gluconeogenic genes like PEPCK and G6Pase, which may contribute to improved glucose control.[10]

Quantitative Data

In Vitro Potency

6-ECDCA is a highly potent FXR agonist. Its efficacy is typically measured by its half-maximal effective concentration (EC₅₀) in cell-based reporter gene assays.

| Compound | Receptor Target | Potency (EC₅₀) | Reference |

| 6-ECDCA (Obeticholic Acid) | Human FXR | 99 nM | [7][11] |

| 6-ECDCA (Obeticholic Acid) | Human FXR | 85 nM | [8] |

| Chenodeoxycholic Acid (CDCA) | Human FXR | ~10-50 µM | [7][8] |

| GW4064 (Synthetic Agonist) | Human FXR | 65 nM | [11] |

Clinical Efficacy Data (Primary Biliary Cholangitis)

In a Phase II clinical trial, 6-ECDCA (INT-747) was evaluated in PBC patients who had an inadequate response to the standard therapy, ursodeoxycholic acid (UDCA). The primary endpoint was the reduction in serum alkaline phosphatase (AP), a key biomarker of disease progression.[14]

| Treatment Group (12 weeks) | Mean Reduction in Alkaline Phosphatase (AP) | Mean Reduction in Gamma-Glutamyl Transferase (GGT) | Mean Reduction in Alanine Aminotransferase (ALT) |

| Placebo | 2.6% | -7.0% | 0% |

| 10 mg OCA | 24.7% (p<0.0001) | 48.0% (p<0.0001) | 21.0% (p<0.005) |

| 25 mg OCA | 24.0% (p<0.0001) | 63.0% (p<0.0001) | 35.0% (p<0.005) |

| 50 mg OCA | 21.0% (p<0.0001) | 57.0% (p<0.0001) | 32.0% (p<0.005) |

| Data sourced from a Phase II study in PBC patients.[14] |

Clinical Efficacy Data (Non-alcoholic Steatohepatitis)

In a 72-week Phase II study in Japanese NASH patients, the primary endpoint was a two-point improvement in the NAFLD Activity Score (NAS) with no worsening of fibrosis. The results showed a dose-dependent effect.[15]

| Treatment Group (72 weeks, ITT) | Patients Achieving Primary Endpoint | p-value vs. Placebo |

| Placebo | 20% (10/50) | - |

| 10 mg OCA | 22% (11/50) | 0.807 |

| 20 mg OCA | 28% (14/50) | 0.3378 |

| 40 mg OCA | 38% (19/50) | 0.0496 |

| Data from a Phase II study in Japanese NASH patients (ITT population).[15] |

Key Experimental Protocols

Protocol: FXR Transactivation Assay

This protocol outlines a general method to determine the in vitro potency (EC₅₀) of a compound like 6-ECDCA on the Farnesoid X Receptor, as performed in the original discovery studies.[8]

-

Cell Culture: Human hepatoma cells (e.g., HuH7 or HepG2) are cultured under standard conditions (37°C, 5% CO₂). These cells endogenously express FXR and RXR.

-

Transient Transfection: Cells are transiently transfected using a lipid-based transfection reagent. The transfection mixture contains two plasmids:

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of an FXRE (e.g., (hsp70EcRE)₂-tk-LUC).

-

Control Plasmid: A plasmid expressing a different reporter (e.g., β-galactosidase) under a constitutive promoter, used to normalize for transfection efficiency.

-

-

Compound Treatment: After a recovery period (e.g., 24 hours), the transfected cells are treated with a range of concentrations of 6-ECDCA (e.g., from 1 nM to 100 µM) or a vehicle control (e.g., DMSO). The natural ligand CDCA is often used as a positive control.

-

Incubation: Cells are incubated with the compounds for a set period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

-

Cell Lysis and Reporter Assay:

-

The cells are washed and then lysed to release the cellular contents.

-

The activity of the luciferase enzyme in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.

-

The activity of the control reporter (β-galactosidase) is measured using a colorimetric or chemiluminescent assay.

-

-

Data Analysis:

-

Luciferase activity for each sample is normalized to the β-galactosidase activity to correct for variations in transfection efficiency and cell number.

-

The normalized data is plotted against the logarithm of the compound concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the EC₅₀ value, which is the concentration of 6-ECDCA that produces 50% of the maximal response.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Obeticholic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An improved synthesis of 6α-ethylchenodeoxycholic acid (6ECDCA), a potent and selective agonist for the Farnesoid X Receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 12. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. INT 747 (obeticholic acid) fails to achieve goals in Japanese study for non-alcoholic steatohepatitis (NASH)- Intercept Pharma + Sumitomo [natap.org]

6-Ethylchenodeoxycholic Acid: A Technical Guide to its Role as a Farnesoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid, is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose metabolism.[1] As a semi-synthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA), 6-ECDCA exhibits approximately 100-fold greater potency than its natural counterpart, making it a subject of intense research and a promising therapeutic agent for various liver and metabolic diseases.[1][2] This technical guide provides an in-depth overview of the role of 6-ECDCA as an FXR agonist, detailing its mechanism of action, quantitative data on its activity, and comprehensive experimental protocols for its characterization.

Mechanism of Action: FXR Activation and Downstream Signaling

The primary mechanism of action of this compound is its high-affinity binding to and activation of the Farnesoid X Receptor. FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon activation by an agonist like 6-ECDCA, this heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of FXR by 6-ECDCA initiates a cascade of downstream signaling events that are central to maintaining bile acid homeostasis and regulating metabolic pathways. Key molecular events include:

-

Upregulation of Small Heterodimer Partner (SHP): Activated FXR induces the expression of SHP, an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. This negative feedback loop is a critical mechanism for controlling the overall size of the bile acid pool.

-

Regulation of Bile Acid Transporters: 6-ECDCA-mediated FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a canalicular transporter responsible for the excretion of bile acids from hepatocytes into the bile. It also induces the expression of the Organic Solute Transporter alpha and beta (OSTα/β), which facilitates the efflux of bile acids from enterocytes and hepatocytes into the portal circulation.[3]

-

Anti-inflammatory and Anti-fibrotic Effects: Beyond its role in bile acid homeostasis, FXR activation by 6-ECDCA has been shown to exert anti-inflammatory and anti-fibrotic effects in the liver, making it a promising therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).

Quantitative Data on FXR Agonist Activity

The potency and efficacy of this compound as an FXR agonist have been characterized in various in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective with other known FXR agonists.

| FXR Agonist | EC50 (nM) | Assay Type | Reference |

| This compound (Obeticholic Acid) | 99 | FRET | [4] |

| Chenodeoxycholic acid (CDCA) | ~50,000 | Cell-based reporter | [4] |

| GW4064 | 30 | Cell-based reporter | |

| Fexaramine | 25 | Cell-based reporter |

EC50 (Half-maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as an FXR agonist.

FXR Luciferase Reporter Gene Assay

This cell-based assay is a widely used method to quantify the ability of a compound to activate FXR and induce the transcription of a reporter gene.

Materials:

-

HEK293T or HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

FXR expression plasmid (e.g., pCMV-hFXR)

-

FXRE-luciferase reporter plasmid (containing multiple copies of an FXR response element upstream of a luciferase gene)

-

Transfection reagent (e.g., Lipofectamine®)

-

This compound (and other test compounds)

-

Positive control (e.g., GW4064)

-

Vehicle control (e.g., DMSO)

-

96-well white, clear-bottom assay plates

-

Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)

-

Luminometer

Protocol:

-

Cell Culture: Maintain HEK293T or HepG2 cells in complete DMEM at 37°C in a humidified incubator with 5% CO2.

-

Transfection:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

-

-

Cell Plating: Approximately 24 hours post-transfection, trypsinize the cells and seed them into 96-well white, clear-bottom assay plates at a density of 1-2 x 10^4 cells per well. Allow the cells to attach for at least 4 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control in DMEM. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.1%.

-

Remove the cell culture medium from the 96-well plates and replace it with the medium containing the test compounds. Include a vehicle-only control.

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Remove the medium from the wells and wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of an agonist.

Materials:

-

GST-tagged FXR-LBD (ligand-binding domain)

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor fluorophore)

-

This compound (and other test compounds)

-

Assay buffer (e.g., LanthaScreen™ TR-FRET Coregulator Buffer)

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Protocol:

-

Reagent Preparation: Prepare working solutions of GST-FXR-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide in the assay buffer at the desired concentrations. Prepare serial dilutions of this compound.

-

Assay Setup:

-

Add the test compound or vehicle to the wells of the 384-well plate.

-

Add the GST-FXR-LBD to all wells.

-

Add a mixture of the Tb-anti-GST antibody and the fluorescein-coactivator peptide to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader. The reader will excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (fluorescein emission due to FRET).

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

In Vivo Cholestasis Model: Bile Duct Ligation (BDL) in Rats

This surgical model is commonly used to induce cholestasis and liver fibrosis to evaluate the therapeutic efficacy of compounds like this compound.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 5-0 silk)

-

This compound (for treatment group)

-

Vehicle (for control group)

-

Gavage needles

Protocol:

-

Anesthesia and Surgery:

-

Anesthetize the rats using isoflurane.

-

Perform a midline laparotomy to expose the common bile duct.

-

In the BDL group, ligate the common bile duct in two locations and transect the duct between the ligatures.

-

In the sham-operated group, the bile duct is manipulated but not ligated.

-

Close the abdominal incision in layers.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

-

Treatment:

-

Randomly assign the BDL rats to a treatment group (receiving this compound) and a vehicle control group.

-

Administer 6-ECDCA (e.g., 10 mg/kg/day) or vehicle orally via gavage for a specified duration (e.g., 14-28 days).

-

-

Endpoint Analysis:

-

At the end of the treatment period, collect blood samples for the analysis of liver enzymes (e.g., ALT, AST, ALP) and bilirubin.

-

Euthanize the animals and collect liver tissue for histological analysis (e.g., H&E staining for necrosis and inflammation, Sirius Red staining for fibrosis) and for gene expression analysis of FXR target genes (e.g., by qPCR).

-

Mandatory Visualizations

FXR Signaling Pathway

Caption: FXR Signaling Pathway activated by 6-ECDCA.

Experimental Workflow: Luciferase Reporter Gene Assay

Caption: Workflow for FXR Luciferase Reporter Gene Assay.

Logical Relationship: FXR-Mediated Regulation of Bile Acid Homeostasis

Caption: Logical flow of FXR's role in bile acid homeostasis.

References

- 1. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic solute transporter OSTα/β is overexpressed in nonalcoholic steatohepatitis and modulated by drugs associated with liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of Homeostasis: A Technical Guide to the 6-Ethylchenodeoxycholic Acid Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA) or INT-747, is a potent and selective semi-synthetic bile acid analogue that has emerged as a critical tool in the study and treatment of various metabolic and liver diseases.[1][2][3][4][5] As a first-in-class agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose homeostasis, 6-ECDCA offers a targeted approach to modulating these complex pathways.[6][7][8] This technical guide provides an in-depth exploration of the 6-ECDCA signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action: FXR Agonism

The primary mechanism of action of 6-ECDCA is its potent and selective activation of the Farnesoid X Receptor (FXR).[1][2][9] FXR, a member of the nuclear receptor superfamily, is highly expressed in the liver and intestine, where it functions as a sensor for bile acids.[10][11] Upon binding by a ligand such as 6-ECDCA, FXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[12][13] This FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[14]

Quantitative Data: Receptor Binding and Activation

The potency of 6-ECDCA as an FXR agonist has been quantified in various studies. This data is crucial for understanding its pharmacological profile and for designing experiments.

| Parameter | Value | Species/System | Reference |

| EC50 for FXR Activation | 99 nM | In vitro | [1][2] |

| Binding Potency vs. Natural Ligands | Over 100-fold more potent than naturally occurring bile acids | In vitro | [15] |

The 6-ECDCA/FXR Signaling Cascade

Activation of FXR by 6-ECDCA initiates a complex signaling cascade with wide-ranging effects on metabolic and inflammatory pathways. The key downstream effects are summarized below.

Regulation of Bile Acid Homeostasis

One of the most well-characterized roles of the 6-ECDCA/FXR pathway is the tight regulation of bile acid synthesis and transport.[12][16] This is a critical protective mechanism against the cytotoxic effects of excessive bile acid accumulation, which can occur in cholestatic liver diseases.[17][18]

-

Inhibition of Bile Acid Synthesis: 6-ECDCA-activated FXR indirectly represses the expression of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical pathway of bile acid synthesis.[9][11][15] This repression is primarily mediated through the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that inhibits the activity of other transcription factors required for CYP7A1 and CYP8B1 expression.[11][12]

-

Stimulation of Bile Acid Transport: FXR activation upregulates the expression of key transporters involved in the efflux of bile acids from hepatocytes into the bile. These include the Bile Salt Export Pump (BSEP) and the Multidrug Resistance-Associated Protein 2 (MRP2). In the intestine, FXR induces the expression of the Intestinal Bile Acid-Binding Protein (I-BABP), which facilitates the transport of bile acids across enterocytes.

Modulation of Lipid and Glucose Metabolism

The 6-ECDCA/FXR signaling pathway plays a significant role in maintaining lipid and glucose homeostasis, making it a therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[6][7][19][20]

-

Lipid Metabolism: FXR activation has been shown to decrease plasma triglyceride levels.[21] This is achieved through multiple mechanisms, including the repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes, and the induction of Peroxisome Proliferator-Activated Receptor α (PPARα), which promotes fatty acid β-oxidation.[21]

-

Glucose Metabolism: Activation of FXR can improve insulin (B600854) sensitivity and reduce plasma glucose levels.[21][22] The FXR/SHP pathway is involved in the repression of gluconeogenic genes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase.[21]

Anti-inflammatory and Anti-fibrotic Effects

Chronic liver injury is often characterized by inflammation and fibrosis. The 6-ECDCA/FXR pathway exhibits protective effects by modulating these processes.

-

Anti-inflammatory Actions: FXR activation can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] Studies have shown that FXR agonists can decrease the expression of pro-inflammatory cytokines like TNFα and IL-1β.[10]

-

Anti-fibrotic Effects: In preclinical models of liver fibrosis, 6-ECDCA has been shown to prevent and even reverse liver damage.[3][23] FXR activation can suppress the activation of hepatic stellate cells, the primary cell type responsible for the deposition of extracellular matrix during liver fibrosis.[16]

Intestinal Effects and the Gut-Liver Axis

The effects of 6-ECDCA are not limited to the liver. Activation of intestinal FXR plays a crucial role in the gut-liver axis, influencing systemic metabolism and inflammation.[10][19]

-

FGF19/15 Secretion: Intestinal FXR activation induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[10][15][24] FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4, on hepatocytes. This binding event further suppresses CYP7A1 expression, providing an additional layer of negative feedback on bile acid synthesis.[10][15]

-

Gut Barrier Function: FXR activation has been implicated in maintaining the integrity of the intestinal mucosal barrier.[12]

Visualizing the 6-ECDCA Signaling Pathway

To provide a clear visual representation of the complex interactions within the 6-ECDCA signaling pathway, the following diagrams have been generated using the DOT language.

References

- 1. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamscience.com [benthamscience.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. FXR signaling in metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 12. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of bile acids in liver diseases mediated by the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bile acid metabolism and signaling in liver disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The significance of the nuclear farnesoid X receptor (FXR) in β cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Intercept Pharmaceuticals Presents Positive Phase II Results from Study of INT-747 Therapy in Primary Biliary Cirrhosis at EASL [prnewswire.com]

- 24. Bile acid metabolism and signaling in liver disease and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Ethylchenodeoxycholic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid, is a potent and selective farnesoid X receptor (FXR) agonist. As a semi-synthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA), 6-ECDCA has garnered significant attention in the scientific community for its therapeutic potential in various liver and metabolic diseases. This technical guide provides an in-depth overview of the chemical properties, synthesis, biological activity, and key experimental protocols related to 6-ECDCA, serving as a valuable resource for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling and formulation in research and development settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₄O₄ | [1] |

| Molecular Weight | 420.63 g/mol | [1] |

| Melting Point | 108–110 °C | [2] |

| Solubility (at 25°C) | DMSO: up to 35 mg/mLEthanol: up to 25 mg/mLWater: Sparingly soluble | |

| pKa | The pKa of unconjugated bile acids is generally in the range of 5 to 6.5.[2] | [2] |

| Appearance | White to off-white solid |

Synthesis of this compound

The synthesis of this compound typically starts from chenodeoxycholic acid (CDCA), a readily available primary bile acid. Several synthetic routes have been reported, with a common strategy involving the selective protection of hydroxyl groups, introduction of the ethyl group at the 6α position, and subsequent deprotection and purification. An improved synthesis method has been described that offers an economical and efficient strategy for potential large-scale production.[3]

Experimental Protocol: Synthesis of this compound

The following is a representative, multi-step synthesis protocol adapted from published literature.[3][4][5]

Step 1: Protection of the 3α-hydroxyl and 24-carboxyl groups of Chenodeoxycholic Acid

-

Dissolve chenodeoxycholic acid in a suitable solvent such as a mixture of dioxane and pyridine.

-

Add acetic anhydride (B1165640) to the solution at room temperature and stir for approximately 20 hours to protect the hydroxyl groups.

-

Following the protection of the hydroxyl groups, the carboxyl group is protected, for example, by esterification with benzyl (B1604629) chloromethyl ether under alkaline conditions.

Step 2: Introduction of the Ethyl Group at the 6α-position

-

The protected CDCA derivative is then treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature in an ethereal solvent.

-

Ethyl iodide is subsequently added to the reaction mixture to introduce the ethyl group stereoselectively at the 6α-position. This step is a critical improvement in some synthetic methodologies, utilizing reagents like HMPA to enhance stereoselectivity.[3]

Step 3: Deprotection and Purification

-

The protecting groups on the hydroxyl and carboxyl groups are removed through hydrolysis, typically under acidic or basic conditions.

-

The crude this compound is then purified using techniques such as column chromatography and/or recrystallization to yield the final product.

Analytical Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Biological Activity: A Potent and Selective FXR Agonist

The primary biological activity of this compound is its function as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] FXR plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis.

Upon activation by 6-ECDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

FXR Signaling Pathway

The activation of FXR by this compound initiates a cascade of downstream signaling events that are central to its therapeutic effects.

Key Downstream Effects of FXR Activation by 6-ECDCA:

-

Induction of Small Heterodimer Partner (SHP): SHP is an atypical nuclear receptor that lacks a DNA-binding domain. It acts as a transcriptional repressor of key genes involved in bile acid synthesis, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

-

Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation stimulates the expression and secretion of FGF19. FGF19 then travels to the liver and acts on the FGF receptor 4 (FGFR4) to repress CYP7A1 expression, providing another layer of negative feedback on bile acid synthesis.

-

Regulation of Bile Acid Transporters: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.

These coordinated actions lead to a reduction in the intracellular concentration of bile acids, thereby protecting hepatocytes from bile acid-induced toxicity, a hallmark of cholestatic liver diseases.

Key Experimental Protocols

FXR Transactivation Assay (Luciferase Reporter Assay)

This in vitro assay is fundamental for quantifying the agonist activity of compounds like 6-ECDCA on the FXR.

Principle: HEK293 or other suitable cells are co-transfected with an expression plasmid for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter. Activation of FXR by an agonist leads to the expression of luciferase, and the resulting luminescence is proportional to the degree of FXR activation.[6]

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Human FXR expression plasmid

-

FXRE-luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., calcium phosphate (B84403) or lipid-based)

-

This compound (test compound)

-

GW4064 or CDCA (positive control)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at an appropriate density and incubate overnight.

-

Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 6 hours of transfection, replace the medium with a fresh serum-free medium containing various concentrations of 6-ECDCA or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the compound concentration to determine the EC₅₀ value.

In Vivo Model of Cholestasis: Bile Duct Ligation (BDL) in Rats

The bile duct ligation (BDL) model is a widely used surgical procedure in rats to induce obstructive cholestasis and study the effects of therapeutic interventions.[7]

Principle: Surgical ligation of the common bile duct prevents the flow of bile from the liver to the intestine, leading to the accumulation of bile acids in the liver, hepatocellular injury, inflammation, and fibrosis, thus mimicking the pathophysiology of cholestatic liver disease.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

This compound (for treatment group)

-

Vehicle (for control group)

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Shave and disinfect the abdominal area.

-

Laparotomy: Make a midline abdominal incision to expose the abdominal cavity.

-

Bile Duct Isolation: Gently retract the liver to locate the common bile duct. Carefully dissect the common bile duct from the surrounding tissue.

-

Ligation: Ligate the common bile duct in two locations with silk sutures and cut the duct between the two ligatures.

-

Closure: Close the abdominal muscle and skin layers with sutures.

-

Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for recovery.

-

Treatment: Administer 6-ECDCA or vehicle to the respective groups of rats daily via oral gavage for the duration of the study (e.g., 7-14 days).

-

Sample Collection and Analysis: At the end of the study, euthanize the rats and collect blood and liver tissue samples.

-

Serum Analysis: Measure serum levels of liver injury markers (ALT, AST), cholestasis markers (alkaline phosphatase, bilirubin), and bile acids.

-

Histological Analysis: Perform H&E and Sirius Red staining of liver sections to assess liver injury, inflammation, and fibrosis.

-

Gene Expression Analysis: Use qPCR to measure the mRNA levels of FXR target genes (e.g., SHP, BSEP, CYP7A1) in the liver.

-

Conclusion

This compound is a well-characterized, potent, and selective FXR agonist with significant therapeutic potential for cholestatic liver diseases and other metabolic disorders. This technical guide provides a comprehensive summary of its chemical properties, synthesis, and biological activities, along with detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for the scientific community to facilitate further research and development of this promising therapeutic agent.

References

- 1. US10047117B2 - Preparation and uses of obeticholic acid - Google Patents [patents.google.com]

- 2. Bile acid - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. CN105315320A - Method for preparing obeticholic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Obeticholic Acid: A Comprehensive Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obeticholic acid (OCA), a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular interactions and downstream signaling pathways modulated by OCA. It includes a summary of its binding affinity and potency, detailed methodologies of key experiments used to elucidate its mechanism of action, and an overview of its on-target and off-target activities. The information is presented to support further research and drug development efforts in the field of FXR-targeted therapies.

Primary Molecular Target: Farnesoid X Receptor (FXR)

The primary molecular target of Obeticholic Acid is the Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily.[1][5][6] FXR is highly expressed in the liver and intestine, where it functions as a master regulator of bile acid synthesis, transport, and metabolism.[2][4][7]

Binding Affinity and Potency

OCA is a potent and selective agonist of FXR, exhibiting significantly higher potency than its endogenous ligand, chenodeoxycholic acid (CDCA).[8][9] In vitro pharmacological studies have demonstrated that OCA is approximately 100-fold more potent than CDCA in activating FXR.[3][8][9]

| Compound | Assay Type | Value | Reference |

| Obeticholic Acid (OCA) | Cell-free assay (EC50) | ~100 nM | [10] |

| Transactivation assay in HepG2 cells (EC50) | 300-600 nM | [10] | |

| Chenodeoxycholic Acid (CDCA) | Transactivation assay (EC50) | ~10 µM | [1][10] |

Table 1: Potency of Obeticholic Acid and Chenodeoxycholic Acid on FXR. This table summarizes the half-maximal effective concentrations (EC50) of OCA and its natural counterpart, CDCA, for FXR activation.

Mechanism of Action: Downstream Signaling Pathways

Upon binding to OCA, FXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2][11] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[7][11]

Regulation of Bile Acid Homeostasis

The primary therapeutic effect of OCA is mediated through the regulation of bile acid homeostasis, which involves both the suppression of bile acid synthesis and the enhancement of bile acid transport.[5][6]

-

Inhibition of Bile Acid Synthesis: In the liver, the OCA-activated FXR/RXR heterodimer induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain.[2][5][12] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[3][5] In the intestine, OCA-mediated FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which is secreted into the portal circulation and signals to the liver to further suppress CYP7A1 expression.[2][12]

-

Enhancement of Bile Acid Transport: OCA-activated FXR upregulates the expression of several key transporters involved in the efflux of bile acids from hepatocytes.[5][9] These include the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2) on the canalicular membrane, and the Organic Solute Transporter alpha and beta (OSTα/β) heterodimer on the basolateral membrane.[5][9][13] This coordinated upregulation of efflux transporters promotes the removal of bile acids from the liver, thereby reducing their intracellular concentrations and protecting hepatocytes from bile acid-induced toxicity.[9][13]

Anti-inflammatory and Anti-fibrotic Effects

Beyond its role in bile acid homeostasis, FXR activation by OCA has been shown to exert anti-inflammatory and anti-fibrotic effects in the liver.[1][10] In hepatic macrophages (Kupffer cells), OCA-mediated FXR activation suppresses the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[10]

Off-Target Activities

While OCA is a selective FXR agonist, it has been reported to have some off-target activities, most notably on the Takeda G-protein coupled receptor 5 (TGR5), another bile acid receptor.[2][14]

| Target | Assay Type | Value | Reference |

| TGR5 (GPBAR1) | EC50 | 0.5 - 8 µM | [10] |

Table 2: Off-Target Activity of Obeticholic Acid. This table shows the half-maximal effective concentration (EC50) of OCA for the TGR5 receptor.

Activation of TGR5 by OCA may contribute to some of its observed effects, but the significantly lower potency compared to its action on FXR suggests that FXR is the primary mediator of its therapeutic efficacy at clinical doses.[2]

Experimental Protocols

The characterization of OCA's molecular target and mechanism of action has been facilitated by a variety of in vitro and cell-based assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Binding

This assay is used to quantify the binding of OCA to the FXR ligand-binding domain (LBD).[6][15]

Methodology:

-

Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged FXR-LBD, and a fluorescently labeled FXR ligand (tracer).

-

Procedure:

-

The GST-tagged FXR-LBD is incubated with the Tb-labeled anti-GST antibody.

-

The fluorescent tracer, which binds to the FXR-LBD, is added to the mixture.

-

In the absence of a competing ligand, excitation of the terbium donor results in FRET to the fluorescent tracer, producing a high TR-FRET signal.

-

Increasing concentrations of a test compound (e.g., OCA) are added to compete with the tracer for binding to the FXR-LBD.

-

-

Data Analysis: The decrease in the TR-FRET signal is proportional to the amount of tracer displaced by the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the tracer binding) is calculated to determine the binding affinity.[16]

FXR Reporter Gene Assay

This cell-based assay measures the functional activity of OCA as an FXR agonist.[17][18]

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HepG2) is co-transfected with two plasmids:

-

An expression vector containing the full-length human FXR cDNA.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXRE.

-

-

Procedure:

-

The transfected cells are incubated with varying concentrations of the test compound (e.g., OCA).

-

If the compound is an FXR agonist, it will activate FXR, leading to the transcription of the luciferase reporter gene.

-

-

Data Analysis: The luciferase activity is measured using a luminometer. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the luciferase activity against the compound concentration.[5][18]

Gene Expression Analysis in Sandwich-Cultured Human Hepatocytes (SCHH)

This method is used to investigate the effect of OCA on the expression of FXR target genes in a system that closely mimics the in vivo liver environment.[8][13][19]

Methodology:

-

Cell Culture: Primary human hepatocytes are cultured between two layers of collagen to form a "sandwich" configuration, which helps maintain their differentiated phenotype and polarity.

-

Treatment: The SCHH are treated with OCA at various concentrations for a specified period (e.g., 24-72 hours).[9]

-

RNA Isolation and Quantitative PCR (qPCR): Total RNA is extracted from the treated cells, and the expression levels of target genes (e.g., SHP, CYP7A1, BSEP, OSTα, OSTβ) are quantified using qPCR.[9][20]

-

Data Analysis: The fold change in gene expression in OCA-treated cells is calculated relative to vehicle-treated control cells.[20]

Quantitative Data on Gene Expression Changes:

| Gene | Fold Change (vs. Control) | Cell System | OCA Concentration | Reference |

| SHP | Increased | Human Hepatocytes | 1 µM | [9] |

| BSEP | 6.4 ± 0.8 | Human Hepatocytes | 1 µM | [8] |

| OSTα | 6.4 ± 0.2 | Human Hepatocytes | 1 µM | [8] |

| OSTβ | 42.9 ± 7.9 | Human Hepatocytes | 1 µM | [8] |

| CYP7A1 | Decreased | Human Hepatocytes | 1 µM | [9] |

Table 3: Effect of Obeticholic Acid on FXR Target Gene Expression. This table summarizes the quantitative changes in the mRNA levels of key FXR target genes following treatment with OCA in sandwich-cultured human hepatocytes.

Conclusion

Obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor. Its mechanism of action is primarily driven by the activation of FXR, leading to the modulation of a complex network of genes involved in bile acid homeostasis, inflammation, and fibrosis. The in-depth understanding of its molecular interactions and downstream signaling pathways, as detailed in this guide, is crucial for the continued development of FXR-targeted therapies for various metabolic and liver diseases. The experimental protocols described herein provide a framework for the continued investigation and characterization of novel FXR modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Obeticholic Acid: An Update of Its Pharmacological Activities in Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Time-Resolved Fluorescence Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. The discovery of a new potent FXR agonist based on natural product screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of 6-Ethylchenodeoxycholic Acid: A Technical Guide for Drug Development Professionals

Introduction

6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), is a potent and selective semi-synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] As a first-in-class FXR agonist, 6-ECDCA has garnered significant attention for its therapeutic potential in various liver diseases, particularly non-alcoholic steatohepatitis (NASH) and cholestatic disorders.[1] This technical guide provides a comprehensive overview of the preclinical studies of 6-ECDCA, focusing on its mechanism of action, efficacy in relevant animal models, and key experimental protocols to aid researchers, scientists, and drug development professionals in their understanding and further investigation of this compound.

Mechanism of Action: FXR-Dependent Signaling

The primary mechanism of action of this compound is its potent activation of the Farnesoid X Receptor (FXR).[2] 6-ECDCA exhibits an EC50 of 99 nM for FXR, demonstrating significantly higher potency compared to the endogenous ligand, chenodeoxycholic acid (CDCA).[2] Upon binding to 6-ECDCA, FXR undergoes a conformational change, leading to the recruitment of coactivator proteins and the regulation of target gene expression.[3]

The key signaling cascade initiated by 6-ECDCA involves the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor.[4] SHP, in turn, downregulates the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[4][5] This negative feedback loop is central to the therapeutic effects of 6-ECDCA in cholestatic conditions, as it reduces the overall bile acid pool and protects hepatocytes from bile acid-induced toxicity.

Furthermore, FXR activation by 6-ECDCA upregulates the expression of the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter responsible for the canalicular export of bile acids from hepatocytes.[6] This action enhances the clearance of bile acids from the liver, further contributing to its anticholestatic effects.

Beyond bile acid homeostasis, 6-ECDCA has been shown to exert anti-inflammatory effects. One proposed mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory caspases and the release of pro-inflammatory cytokines like IL-1β.[7][8]

Figure 1: Simplified signaling pathway of this compound (6-ECDCA).

Preclinical Efficacy in Disease Models

The therapeutic potential of 6-ECDCA has been evaluated in various preclinical models of liver disease, primarily focusing on non-alcoholic steatohepatitis (NASH) and cholestasis.

Non-Alcoholic Steatohepatitis (NASH)

In murine models of diet-induced NASH, 6-ECDCA has demonstrated significant improvements in key histological features of the disease. Treatment with 6-ECDCA has been shown to reduce hepatic steatosis, inflammation, and hepatocellular ballooning, leading to a decrease in the NAFLD Activity Score (NAS).[9][10] Furthermore, anti-fibrotic effects have been observed, with a reduction in collagen deposition and improvement in fibrosis stage.[10][11]

Table 1: Summary of Quantitative Efficacy Data for 6-ECDCA in Preclinical NASH Models

| Parameter | Animal Model | Treatment Dose & Duration | Key Findings | Reference(s) |

| NAFLD Activity Score (NAS) | High-Fat Diet (HFD) + CCl4-induced NASH mice | 10 mg/kg/day, oral gavage, for the duration of CCl4 induction | Significant reduction in NAS compared to vehicle-treated group. | [12] |

| Ldlr-/-.Leiden mice on HFD | 10 mg/kg/day, in diet, for 10 weeks | Tendency towards a reduction in NAS (p=0.09), primarily driven by a decrease in inflammation score. | [11] | |

| ob/ob mice on a high-fat, high-fructose, cholesterol diet | 30 mg/kg/day, oral gavage, for 8 weeks | Reduction in steatosis and inflammation scores. | [10] | |

| Hepatic Steatosis | Ldlr-/-.Leiden mice on HFD | 10 mg/kg/day, in diet, for 10 weeks | Tendency to reduce macrovesicular steatosis (p=0.06). | [11] |

| ob/ob mice on a high-fat, high-fructose, cholesterol diet | 30 mg/kg/day, oral gavage, for 8 weeks | Significant reduction in steatosis score. | [10] | |

| Hepatic Inflammation | Ldlr-/-.Leiden mice on HFD | 10 mg/kg/day, in diet, for 10 weeks | Reduction in F4/80-positive cells (macrophages). | [11] |

| Methionine-choline-deficient (MCD) diet-induced NASH mice | 0.4 mg/day, oral gavage, for 24 days | Significant alleviation of liver inflammation. | [8] | |

| Hepatic Fibrosis | HFD + CCl4-induced NASH mice | 10 mg/kg/day, oral gavage, for the duration of CCl4 induction | Significant reduction in fibrosis score. | [12] |

| Ldlr-/-.Leiden mice on HFD | 10 mg/kg/day, in diet, for 10 weeks | Reduced de novo collagen formation and attenuated progression of liver fibrosis. | [11] | |

| CCl4-induced fibrosis in rats | 3 mg/kg/day, for 7 days after fibrosis induction | Promoted resolution of liver fibrosis. | [4] | |

| Serum Biochemistry | Ldlr-/-.Leiden mice on HFD | 10 mg/kg/day, in diet, for 10 weeks | Significant reduction in plasma ALT levels (p=0.018). | [11] |

| Gene Expression | Human precision-cut liver slices | 24-hour incubation | Upregulation of SHP and BSEP; downregulation of CYP7A1. | [13] |

| Primary human hepatocytes (diseased) | In vitro treatment | Decreased CYP7A1 gene expression and increased BSEP gene expression. | [2][14] |

Cholestasis

In rodent models of cholestasis, such as bile duct ligation (BDL) or estrogen-induced cholestasis, 6-ECDCA has been shown to be protective. It improves bile flow, reduces serum markers of cholestasis such as alkaline phosphatase (ALP) and bilirubin, and attenuates liver injury.[15] These effects are attributed to the aforementioned mechanisms of reduced bile acid synthesis and enhanced bile acid export.[15]

Table 2: Summary of Quantitative Efficacy Data for 6-ECDCA in Preclinical Cholestasis Models

| Parameter | Animal Model | Treatment Dose & Duration | Key Findings | Reference(s) |

| Bile Flow | Estrogen-induced cholestasis in rats | Not specified | Reverted bile flow impairment. | [15] |

| Serum Biochemistry | Estrogen-induced cholestasis in rats | Not specified | Reduction in serum ALP activity. | [15] |

| Gene Expression | Rat hepatocytes | 1 µM in vitro | 3- to 5-fold induction of SHP and BSEP mRNA; 70-80% reduction of CYP7A1 mRNA. | [15] |

Detailed Experimental Protocols

To facilitate the design and interpretation of future preclinical studies, this section provides detailed methodologies for key experiments cited in the literature.

NASH Animal Models

A common approach to induce NASH in rodents is through dietary manipulation.

-

High-Fat, High-Fructose, High-Cholesterol Diet:

-

Animals: Male C57BL/6J mice or Lep ob/ob mice.[10]

-

Diet: A diet high in trans-fat (e.g., 40%), fructose (B13574) (e.g., 20%), and cholesterol (e.g., 2%).[10]

-

Duration: 21-30 weeks to establish biopsy-confirmed NASH with fibrosis.[10]

-

6-ECDCA Administration: 30 mg/kg/day administered via oral gavage for 8 weeks.[10] The vehicle is often a solution of 0.5% carboxymethylcellulose.

-

-

Methionine-Choline-Deficient (MCD) Diet:

-

Animals: Male mice.

-

Diet: A diet deficient in methionine and choline.

-

Duration: Several weeks to induce steatohepatitis.

-

6-ECDCA Administration: 0.4 mg/day via oral gavage for 24 days.[8]

-

Figure 2: General experimental workflow for preclinical NASH studies.

Cholestasis Animal Models

Surgical and chemical induction methods are commonly used to model cholestasis.

-

Bile Duct Ligation (BDL):

-

Animals: Male rats (e.g., Wistar).

-

Procedure: The common bile duct is ligated at two points and transected between the ligatures.

-

Duration: Studies can be acute (days) or chronic (weeks) to assess the development of cholestasis and fibrosis.

-

6-ECDCA Administration: Dosing and duration vary depending on the study objectives.

-

-

Estrogen-Induced Cholestasis:

-

Animals: Male rats.

-

Induction: Administration of 17α-ethynylestradiol.

-

Duration: Typically 5 days of estrogen administration.

-

6-ECDCA Administration: Can be administered concurrently or as a pre-treatment.

-

Key Analytical Methods

-

Histological Analysis:

-

Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Staining with Hematoxylin and Eosin (H&E) is used to assess steatosis, inflammation, and ballooning, often scored using the NAFLD Activity Score (NAS).[16]

-

Sirius Red or Masson's trichrome staining is used to visualize and quantify collagen deposition for fibrosis assessment.[17][18] Quantitative analysis can be performed using image analysis software to determine the collagen proportionate area.

-

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from liver tissue and reverse-transcribed to cDNA.

-

qPCR is performed using specific primers for target genes (e.g., CYP7A1, SHP, BSEP) and a reference gene (e.g., GAPDH).

-

Relative gene expression is calculated using the ΔΔCt method.

-

-

Serum Biochemistry:

-

Blood is collected, and serum is separated.

-

Standard enzymatic assays are used to measure levels of ALT, AST, ALP, and other relevant liver enzymes and biomarkers.

-

-

Bile Acid Analysis:

Preclinical Safety and Toxicology

Preclinical safety studies are essential for any drug development program. For 6-ECDCA, these studies are typically conducted in at least one rodent and one non-rodent species to assess potential toxicities.[22][23][24] These studies evaluate the effects of a range of doses on various organ systems and are conducted in compliance with regulatory guidelines. While detailed proprietary toxicology reports are not always publicly available, published preclinical studies have not reported major acute toxicities at therapeutic doses. The main observed effects in some studies relate to changes in lipid profiles, which are an expected consequence of FXR activation.[1]

Conclusion

The preclinical data for this compound strongly support its therapeutic potential for NASH and cholestatic liver diseases. Its well-defined mechanism of action, centered on potent FXR activation, translates to consistent efficacy in a variety of relevant animal models. The information provided in this technical guide, including quantitative data and detailed experimental protocols, is intended to serve as a valuable resource for the scientific community to design and interpret further studies, ultimately advancing the development of this and other FXR-targeted therapies.

References

- 1. Obeticholic acid-a new therapy in PBC and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System [mdpi.com]

- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CYP7A1 Gene Induction via SHP-Dependent or Independent Mechanisms can Increase the Risk of Drug-Induced Liver Injury Independently or in Synergy with BSEP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Obeticholic Acid Improves Adipose Morphometry and Inflammation and Reduces Steatosis in Dietary but not Metabolic Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr‐/‐.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. histoindex.com [histoindex.com]

- 13. research.wur.nl [research.wur.nl]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo quantification of liver stiffness in a rat model of hepatic fibrosis with acoustic radiation force - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biased Quantification of Rat Liver Fibrosis—Meta-Analysis with Practical Recommendations and Clinical Implications [mdpi.com]

- 19. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 22. pacificbiolabs.com [pacificbiolabs.com]

- 23. altasciences.com [altasciences.com]

- 24. siesascs.edu.in [siesascs.edu.in]

The Farnesoid X Receptor Agonist 6-ECDCA: A Deep Dive into its Effects on Bile Acid Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

6-alpha-ethyl-chenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. As a semi-synthetic analogue of the primary bile acid chenodeoxycholic acid (CDCA), 6-ECDCA has demonstrated significant therapeutic potential in various cholestatic liver diseases. This technical guide provides a comprehensive overview of the effects of 6-ECDCA on bile acid homeostasis, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. The intricate signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field.

Introduction: The Central Role of FXR in Bile Acid Homeostasis

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. The maintenance of a stable bile acid pool size and composition, known as bile acid homeostasis, is critical for normal physiological function and the prevention of liver injury. The farnesoid X receptor (FXR) acts as a central bile acid sensor, orchestrating a complex network of feedback and feed-forward mechanisms that control bile acid synthesis, transport, and metabolism.[1][2][3]

Dysregulation of bile acid homeostasis is a hallmark of cholestatic liver diseases, such as primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). In these conditions, the accumulation of cytotoxic bile acids within hepatocytes leads to inflammation, fibrosis, and progressive liver damage.[4] 6-ECDCA has emerged as a promising therapeutic agent by virtue of its potent activation of FXR, offering a targeted approach to restore bile acid homeostasis.[1][4]

Mechanism of Action of 6-ECDCA

6-ECDCA is a semi-synthetic bile acid analogue with a modification at the 6-alpha position, which significantly increases its potency as an FXR agonist compared to the endogenous ligand, CDCA.[5] Upon binding to FXR in the nucleus of hepatocytes and enterocytes, 6-ECDCA initiates a cascade of transcriptional events that collectively restore bile acid homeostasis.

The primary mechanisms through which 6-ECDCA exerts its effects are:

-

Inhibition of Bile Acid Synthesis: In hepatocytes, activated FXR induces the expression of the small heterodimer partner (SHP), a transcriptional repressor.[1][2] SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[1][2] In enterocytes, FXR activation by 6-ECDCA stimulates the release of fibroblast growth factor 19 (FGF19) into the portal circulation.[1] FGF19 then travels to the liver and binds to its receptor, FGFR4, on hepatocytes, leading to the potent repression of CYP7A1 expression.[1] This dual-pronged approach effectively reduces the production of new bile acids, alleviating the burden on the liver.

-

Promotion of Bile Acid Efflux: 6-ECDCA enhances the expression of key transporters involved in the efflux of bile acids from hepatocytes. This includes the bile salt export pump (BSEP) located on the canalicular membrane, which is responsible for secreting bile acids into the bile, and the organic solute transporters alpha and beta (OSTα/OSTβ) on the basolateral membrane, which facilitate the return of bile acids to the systemic circulation.[1] By upregulating these transporters, 6-ECDCA promotes the clearance of bile acids from the liver, protecting hepatocytes from their cytotoxic effects.

-

Regulation of Bile Acid Uptake: In the intestine, FXR activation has been shown to modulate the expression of transporters involved in bile acid reabsorption, contributing to the overall control of the bile acid pool.[6]

The following diagram illustrates the core signaling pathways activated by 6-ECDCA in hepatocytes and enterocytes.

Caption: Signaling pathways of 6-ECDCA in regulating bile acid homeostasis.

Quantitative Effects of 6-ECDCA on Bile Acid Homeostasis

The administration of 6-ECDCA leads to measurable changes in the expression of key genes involved in bile acid homeostasis and in the composition of the bile acid pool. The following tables summarize quantitative data from representative preclinical and clinical studies.

Table 1: In Vitro Effects of 6-ECDCA on Gene Expression in Human Hepatocytes

| Gene | Function | Fold Change with 6-ECDCA | Reference |

| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | ↓ (Suppressed) | [1] |

| SHP | Transcriptional repressor of CYP7A1 | ↑ (Induced) | [1] |

| FGF19 | Enterokine repressor of CYP7A1 | ↑ (Induced) | [1] |

| BSEP | Canalicular bile acid efflux transporter | ↑ (Induced) | [1] |

| OSTα | Basolateral bile acid efflux transporter | ↑ (Induced) | [1] |

| OSTβ | Basolateral bile acid efflux transporter | ↑ (Induced) | [1] |

Table 2: Clinical Effects of Obeticholic Acid (OCA) on Liver Biochemistry and Bile Acid Composition

| Parameter | Condition | Dosage | Duration | Change | Reference |

| Alkaline Phosphatase (ALP) | PBC | 5-10 mg/day | 12 months | ↓ (Significant reduction) | [7] |

| Alanine Aminotransferase (ALT) | PBC | 5-10 mg/day | 12 months | ↓ (Significant reduction) | [7] |

| Aspartate Aminotransferase (AST) | PBC | 5-10 mg/day | 12 months | ↓ (Significant reduction) | [7] |

| Gamma-Glutamyl Transferase (GGT) | PBC | 5-10 mg/day | 12 months | ↓ (Significant reduction) | [7] |

| Total Bilirubin | PBC | 5-10 mg/day | 5 years | Stabilized | [7] |

| Serum Bile Acids | PBC | 10-50 mg/day | 3 months | ↓ (Reduction from baseline) | [5] |

| Biliary UDCA Enrichment | PBC (on UDCA) | 10 mg/day | 4 weeks | ↑ (Marked increase) | [8] |

| Biliary Taurine-Conjugated BAs | NASH | 10 mg/day | 4 weeks | ↑ (Increased percentage) | [8] |

| 7α-hydroxy-4-cholesten-3-one (C4) | PBC & NASH | 10 mg/day | 4 weeks | ↓ (Reduction) | [8] |

Note: PBC = Primary Biliary Cholangitis; NASH = Non-alcoholic Steatohepatitis; UDCA = Ursodeoxycholic Acid.

Experimental Protocols

The following sections detail representative experimental protocols for investigating the effects of 6-ECDCA on bile acid homeostasis in both in vivo and in vitro models.

In Vivo Model: Bile Duct Ligation (BDL) in Mice

The BDL model is a widely used surgical procedure to induce obstructive cholestasis and study the pathophysiology of cholestatic liver injury and the therapeutic effects of compounds like 6-ECDCA.[9][10][11]

Objective: To evaluate the effect of 6-ECDCA on liver injury, fibrosis, and bile acid homeostasis in a mouse model of obstructive cholestasis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

6-ECDCA (Obeticholic Acid)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material

Procedure:

-